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molecular formula C9H7BrN2O2 B1592981 Methyl 5-bromo-1H-indazole-7-carboxylate CAS No. 898747-24-5

Methyl 5-bromo-1H-indazole-7-carboxylate

Cat. No. B1592981
M. Wt: 255.07 g/mol
InChI Key: QQXHHJBRURQNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145433B2

Procedure details

Acetic anhydride (4.5 g, 4.1 mL, 44 mmol) was added dropwise to the homogenous solution of methyl 2-amino-5-bromo-3-methylbenzoate (4.72 g, 19 mmol) in chloroform (55 mL) over a period of 20 min at room temperature and allowed to stir for 1 h. Potassium acetate (5.7 g, 58 mmol) and isoamyl nitrate (6.6 g, 7.6 mL, 57 mmol) were added at once to the reaction mixture under nitrogen. The clear reaction mixture turned to dark upon heating at 90° C. The reaction mixture was cooled to room temperature after overnight reflux, concentrated, diluted with water and stirred. The beige solid formed was collected by filtration and dried to obtain methyl 5-bromo-1H-indazole-7-carboxylate (2.1 g, 42%). 1H NMR (DMSO-d6): δ 13.44 (s, 1H), 8.33 (s, 1H), 8.21 (s, 1H), 7.99 (s, 1H), 3.95 (s, 3H).LCMS: rt 6.86 min (A), purity 99%, MS (m/e) 255 (MH+).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Potassium acetate
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[NH2:8][C:9]1[C:18]([CH3:19])=[CH:17][C:16]([Br:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12].C([O-])(=O)C.[K+].[N+:26]([O-])(OCCC(C)C)=O>C(Cl)(Cl)Cl>[Br:20][C:16]1[CH:17]=[C:18]2[C:9](=[C:10]([C:11]([O:13][CH3:14])=[O:12])[CH:15]=1)[NH:8][N:26]=[CH:19]2 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4.72 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)Br
Name
Quantity
55 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Potassium acetate
Quantity
5.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
7.6 mL
Type
reactant
Smiles
[N+](=O)(OCCC(C)C)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature after overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with water
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The beige solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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